molecular formula C12H15ClN2O3 B2490894 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride CAS No. 2034403-20-6

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride

Cat. No. B2490894
M. Wt: 270.71
InChI Key: SXSIJHKUTZKJAI-UHFFFAOYSA-N
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Description

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride represents a complex organic compound that has garnered attention for its unique chemical structure and properties. Research in this field focuses on the synthesis of related compounds, understanding their molecular structure, and exploring their physical and chemical behaviors.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride often involves multi-step reactions, including cyclization and substitution reactions. For example, Gabriele et al. (2006) described a method for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, showcasing the complexity and innovation in synthesizing structurally similar compounds (Gabriele et al., 2006).

Molecular Structure Analysis

Understanding the molecular structure is crucial for interpreting the chemical behavior of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are often employed. For instance, Rodinovskaya et al. (2003) used X-ray diffraction analysis to determine the molecular and crystal structure of related pyrazole derivatives, highlighting the importance of structural analysis in understanding compound properties (Rodinovskaya et al., 2003).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The compound 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride has been utilized in the synthesis and characterization of new compounds. For instance, it's been involved in the synthesis of pyridine derivatives demonstrating antimicrobial activities (Patel, Agravat, & Shaikh, 2011), and in the preparation of cyclic aminobenzoquinones with potential biological applications (Tuyun & Yıldız, 2018). These studies highlight the compound's role in synthesizing new molecules with potential therapeutic benefits.

Intermediates in Medicinal Chemistry

The compound has been a critical intermediate in the synthesis of various pharmacologically active molecules. For instance, it has been used in the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an essential intermediate for the anti-hypertensive drug Doxazosin (Ramesh, Reddy, & Reddy, 2006). This showcases the compound's significance in the development of therapeutic agents.

Biochemical Research and Inhibitory Studies

In biochemical research, the compound has been involved in studies exploring inhibitory mechanisms. For example, it's been a part of the structure of potent inhibitors against caspase-3, an enzyme playing a pivotal role in apoptosis, demonstrating competitive inhibitory mechanisms (Jiang & Hansen, 2011). This highlights the compound's utility in studying biochemical pathways and designing inhibitors for therapeutic purposes.

Environmental and Biosensor Applications

Interestingly, derivatives of the compound have been synthesized for potential application in monitoring environmental pollutants. Specifically, derivatives suitable for developing aptamers for photonic biosensor applications were synthesized, highlighting its role in environmental monitoring and the potential to detect hazardous substances (Kalantzi et al., 2021).

properties

IUPAC Name

4-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c13-8-5-12(15)14(7-8)9-1-2-10-11(6-9)17-4-3-16-10;/h1-2,6,8H,3-5,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIJHKUTZKJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride

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